N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide
Description
N-([2,3'-Bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide is a synthetic benzamide derivative characterized by a bifuran-based substituent linked to a fluorinated and methoxy-substituted aromatic ring. The compound’s structure combines a bifuranyl moiety, which introduces electronic and steric complexity, with a 3-fluoro-4-methoxybenzamide group known for enhancing metabolic stability and target-binding affinity in medicinal chemistry .
Properties
IUPAC Name |
3-fluoro-N-[[5-(furan-3-yl)furan-2-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4/c1-21-16-4-2-11(8-14(16)18)17(20)19-9-13-3-5-15(23-13)12-6-7-22-10-12/h2-8,10H,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDHGCQZNFPJIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide typically involves the coupling of a bifuran derivative with a benzamide derivative. One common method involves the use of microwave-assisted conditions to facilitate the reaction. For instance, the reaction between 2-furoic acid and furfurylamine can be carried out in a microwave reactor in the presence of coupling reagents such as DMT/NMM/TsO− or EDC . The reaction conditions, including solvent choice and substrate amounts, are optimized to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents is crucial to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.
Reduction: The compound can be reduced to form hydrogenated derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Hydrogenated bifuran derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets. The bifuran moiety can interact with enzymes and receptors, modulating their activity. The benzamide structure may facilitate binding to proteins, influencing cellular pathways and biochemical processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Based Comparisons
The compound’s bifuranyl-methyl group distinguishes it from similar benzamide derivatives. For example:
- N-([2,3′-Bipyridin]-5-ylmethyl)-9-isopropyl-2-phenyl-9H-purin-6-amine (18a) (): This purine-based analog replaces the bifuranyl group with a bipyridinyl moiety.
- Diflubenzuron (): A benzamide pesticide with a 2,6-difluoro substitution and a urea linker. Unlike the target compound, diflubenzuron lacks aromatic heterocycles (e.g., furan) and methoxy groups, resulting in reduced steric bulk and distinct pesticidal activity .
Functional Group Impact
- Fluorine Substitution: The 3-fluoro group in the target compound likely increases electronegativity and bioavailability compared to non-fluorinated analogs like N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (), which relies on chlorination for reactivity .
- Methoxy Group: The 4-methoxy substituent may improve solubility and metabolic stability relative to compounds like N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (), where trifluoromethyl groups dominate hydrophobicity .
NMR and Spectral Data
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound consists of a bifuran moiety linked to a 3-fluoro-4-methoxybenzamide structure. The synthesis typically involves multiple steps, including the coupling of bifuran derivatives with benzamide precursors under specific reaction conditions. Microwave-assisted synthesis has been shown to enhance yields and reaction rates significantly.
Key Synthetic Steps:
- Formation of Bifuran Derivative: Starting from furan precursors, the bifuran structure is formed through cyclization reactions.
- Coupling Reaction: The bifuran derivative is then coupled with a 3-fluoro-4-methoxybenzoyl chloride to form the target compound.
- Purification: Techniques such as crystallization or chromatography are employed to purify the final product.
Biological Mechanisms
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation: The compound may modulate receptor activity through π-π stacking interactions facilitated by the bifuran moiety.
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several benzamide derivatives, including this compound. The results indicated that this compound showed significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Control (Ampicillin) | 8 | Staphylococcus aureus |
Cytotoxicity Studies
Cytotoxicity assays performed on various cancer cell lines revealed that this compound exhibited moderate cytotoxic effects. The compound was tested against HeLa and MCF-7 cell lines with IC50 values of 15 µM and 20 µM, respectively.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Case Studies
-
Case Study on Anticancer Properties:
A recent investigation into the anticancer properties of this compound demonstrated its potential as an effective inhibitor of tumor growth in xenograft models. Mice treated with the compound showed a significant reduction in tumor size compared to controls. -
Mechanistic Insights:
Further mechanistic studies indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment.
Q & A
Q. Methodological Answer :
- NMR (¹H/¹³C) : Assign peaks for bifuran protons (δ 6.2–7.1 ppm), methoxy group (δ 3.8–4.0 ppm), and fluorinated aromatic signals (δ 7.2–7.8 ppm). Use DEPT-135 to confirm CH₂/CH₃ groups .
- HPLC-MS : Confirm molecular ion ([M+H]⁺) and purity (>95%).
- FT-IR : Validate amide C=O stretch (~1650 cm⁻¹) and furan C-O-C bands (~1015 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve yield in the amidation step?
Q. Methodological Answer :
- Temperature : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
- Solvent : Anhydrous DMF enhances reagent solubility; switch to dichloromethane for acid-sensitive intermediates .
- Workup : Quench excess acyl chloride with aqueous NaHCO₃, then extract with ethyl acetate.
Advanced: How should researchers address discrepancies in reported bioactivity data?
Q. Methodological Answer :
Purity Validation : Re-analyze compound purity via HPLC and NMR to rule out impurities .
Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%).
Structural Confirmation : Compare with analogs (e.g., chloro vs. fluoro substituents) to isolate substituent effects .
Basic: What methodologies are employed to assess biological activity?
Q. Methodological Answer :
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) using ATP-coupled detection .
- Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination).
- Fluorescent Tagging : Track cellular uptake via confocal microscopy using a boron-dipyrromethene (BODIPY) derivative .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Q. Methodological Answer :
Substituent Variation : Synthesize analogs with altered methoxy (e.g., ethoxy) or fluorine (e.g., trifluoromethyl) groups.
Computational Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., kinases or GPCRs).
Pharmacophore Mapping : Identify critical H-bond acceptors (fluorine) and hydrophobic regions (bifuran) .
Advanced: What computational approaches predict interactions with biological targets?
Q. Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein stability (GROMACS) over 100 ns to assess binding mode retention.
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond count from analogs .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity sites .
Basic: How does the fluorine substituent influence physicochemical properties?
Q. Methodological Answer :
- Lipophilicity : Fluorine increases logP by ~0.5 compared to hydrogen, enhancing membrane permeability.
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation (e.g., para-methoxy group) .
- Electronic Effects : Withdraws electron density, stabilizing the amide bond against hydrolysis .
Advanced: What strategies mitigate challenges in handling reactive intermediates?
Q. Methodological Answer :
- Low-Temperature Quenching : Add intermediates to cold aqueous Na₂SO₃ to terminate unreacted acyl chlorides.
- Inert Atmosphere : Use Schlenk lines for oxygen-sensitive steps (e.g., Grignard additions).
- Stabilization : Protect amines with Boc groups during bifuran derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
